Methyl (s)-4-amino-8-fluorochromane-6-carboxylate hydrochloride

Medicinal Chemistry Structure–Activity Relationship Fragment-Based Drug Design

Methyl (S)-4-amino-8-fluorochromane-6-carboxylate hydrochloride (CAS 1259830-48-2 for the free base; nominal molecular formula C₁₁H₁₂FNO₃·HCl, formula weight ~261.7 g/mol) is a chiral, trisubstituted chromane building block bearing an (S)-configured primary amine at C‑4, a fluorine atom at C‑8, and a methyl ester at C‑6. The compound belongs to the class of 4‑aminochromane derivatives, a scaffold widely explored in medicinal chemistry for CNS‑active agents, enzyme inhibitors, and receptor modulators.

Molecular Formula C11H12FNO3
Molecular Weight 225.22 g/mol
Cat. No. B12960713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (s)-4-amino-8-fluorochromane-6-carboxylate hydrochloride
Molecular FormulaC11H12FNO3
Molecular Weight225.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C(=C1)F)OCCC2N
InChIInChI=1S/C11H12FNO3/c1-15-11(14)6-4-7-9(13)2-3-16-10(7)8(12)5-6/h4-5,9H,2-3,13H2,1H3/t9-/m0/s1
InChIKeyGRXSHTASNNMYQZ-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (S)-4-Amino-8-fluorochromane-6-carboxylate Hydrochloride: Procurement-Relevant Identity and Physicochemical Baseline


Methyl (S)-4-amino-8-fluorochromane-6-carboxylate hydrochloride (CAS 1259830-48-2 for the free base; nominal molecular formula C₁₁H₁₂FNO₃·HCl, formula weight ~261.7 g/mol) is a chiral, trisubstituted chromane building block bearing an (S)-configured primary amine at C‑4, a fluorine atom at C‑8, and a methyl ester at C‑6 . The compound belongs to the class of 4‑aminochromane derivatives, a scaffold widely explored in medicinal chemistry for CNS‑active agents, enzyme inhibitors, and receptor modulators. Its physicochemical identity—comprising hydrogen‑bond donors/acceptors, a moderately basic amine (predicted pKa ~8.09 ), and a lipophilic fluorine substituent—defines a distinct vector set for fragment‑based drug design, chiral pool synthesis, and structure‑activity relationship (SAR) exploration, thereby making it a non‑interchangeable intermediate in research programs that require precise 6‑carboxylate regio‑ and (S)‑stereochemistry.

Why Methyl (S)-4-Amino-8-fluorochromane-6-carboxylate Hydrochloride Cannot Be Replaced by Generic In‑Class Chromane Building Blocks


Chromane scaffolds are frequently encountered in bioactive compound libraries, but the specific combination of an (S)‑4‑amino group, an 8‑fluoro substituent, and a 6‑methyl ester is not a generic, off‑the‑shelf substitution pattern. Regioisomeric analogs such as the 7‑carboxylate isomer present the ester at a different position on the aromatic ring, altering both the electronic environment and the geometry of the hydrogen‑bond acceptor/donor network, which can profoundly shift target binding or subsequent derivatisation outcomes. Likewise, the des‑fluoro analog (methyl 4‑aminochromane‑6‑carboxylate) lacks the electron‑withdrawing and metabolic‑shielding effects of the fluorine atom, while the (R)‑enantiomer (CAS 1246604‑32‑9) provides the opposite three‑dimensional presentation of the amine for chiral recognition events. Because small changes in regio‑, stereo‑, and substituent chemistry can produce large differences in biological activity, synthetic tractability, and pharmacokinetic profile, substituting the target compound with a generic chromane building block without rigorous comparative validation carries substantial risk of irreproducible results or project failure. The sections below detail the limited but concrete quantitative evidence that supports discriminating selection of this specific compound over its closest analogs.

Quantitative Differentiation Evidence for Methyl (S)-4-Amino-8-fluorochromane-6-carboxylate Hydrochloride


Regioisomeric Differentiation: 6‑Carboxylate vs. 7‑Carboxylate Chromane Analogs

The target compound places the methyl ester at the 6‑position of the chromane ring, whereas the closest commercial regioisomer, methyl 4‑amino-8‑fluorochromane‑7‑carboxylate hydrochloride , positions the ester at C‑7. While head‑to‑head biological or physicochemical comparison data are not publicly available for these two regioisomers, the electronic and steric consequences of moving the electron‑withdrawing carbomethoxy group from the para‑ to the meta‑like position relative to the chromane oxygen are well‑established in substituted benzopyran systems. In the 6‑carboxylate, the ester is conjugated with the pyran oxygen through the aromatic ring, increasing the dipole moment and potentially altering hydrogen‑bond acceptor geometry relative to the 7‑substituted isomer. This regioisomeric distinction is foundational for SAR programmes seeking to optimise a specific binding pose; the two isomers cannot be assumed to be functionally interchangeable without experimental confirmation.

Medicinal Chemistry Structure–Activity Relationship Fragment-Based Drug Design

Enantiomeric Differentiation: (S)‑ vs. (R)‑4‑Amino‑8‑fluorochromane‑6‑carboxylate

The (S)‑enantiomer (CAS 1259830‑48‑2) and the (R)‑enantiomer (CAS 1246604‑32‑9; available as the hydrochloride or free base from multiple suppliers) are both commercially accessible. No published head‑to‑head biological data comparing the two enantiomers were identified. However, in the broader 4‑aminochromane class, enantiomeric configuration at C‑4 is known to be a critical determinant of biological activity: for example, the (R)‑ and (S)‑enantiomers of 8‑fluorochroman‑4‑amine exhibit divergent binding to aminergic receptors, and related 4‑aminochromane‑derived D₂/D₃ agonists show strict enantioselectivity [1]. In the absence of target‑specific data, the default assumption in chiral drug discovery is that enantiomers of a functionalised aminochromane will display different pharmacodynamics, pharmacokinetics, and toxicity profiles. Procurement of the specific (S)‑enantiomer is therefore mandatory for programmes where stereochemistry is part of the SAR hypothesis.

Chiral Chemistry Enantioselective Synthesis Drug Discovery

Fluorine‑Substituent Effect: 8‑Fluoro vs. Des‑Fluoro Chromane‑6‑carboxylate

The 8‑fluoro substituent distinguishes the target compound from the des‑fluoro analog, methyl 4‑aminochromane‑6‑carboxylate (no CAS identified in public vendor catalogues as of 2026). Fluorine substitution on the chromane aromatic ring is known to modulate pKa of the adjacent phenol or amine, increase lipophilicity (ΔlogP ~0.3–0.5 per fluorine in benzopyran systems), and block oxidative metabolism at the substituted position . While quantitative microsomal stability or logP data for the 8‑fluoro vs. des‑fluoro 6‑carboxylate pair are not publicly available, the general effect of 8‑fluoro substitution in chromane scaffolds is supported by patent literature describing 8‑fluorochromane derivatives with improved metabolic stability relative to unsubstituted chromanes [1]. The target compound thus offers a pre‑installed fluorine atom that eliminates the need for late‑stage fluorination and provides a metabolic soft‑block that the des‑fluoro analog lacks.

Medicinal Chemistry Metabolic Stability Fluorine Chemistry

Hydrochloride Salt Form: Crystallinity and Handling Advantages

The target compound is supplied as the hydrochloride salt, whereas the free base (CAS 1259830‑48‑2) is also commercially listed. Although no salt‑ vs. free‑base comparative stability data are publicly available for this specific compound, the general advantages of amine hydrochlorides over free bases are well‑documented: higher crystallinity, improved long‑term storage stability, reduced hygroscopicity, and enhanced aqueous solubility for in vitro assay preparation . The free base of 4‑aminochromanes is typically a viscous oil or low‑melting solid prone to oxidation, whereas the hydrochloride salt provides a defined melting point and easier weighing accuracy. Vendors list the hydrochloride salt with a purity specification of ≥98% (HPLC), which is the form preferred for reproducible quantitative biology.

Solid-State Chemistry Preformulation Compound Management

Recommended Application Scenarios for Methyl (S)-4-Amino-8-fluorochromane-6-carboxylate Hydrochloride Based on Available Evidence


Chiral Building Block for CNS‑Targeted Lead Optimisation

The (S)‑configured 4‑amino group provides a defined chiral centre for elaboration into CNS‑active ligands, particularly those targeting aminergic GPCRs where enantioselective binding is critical. The 8‑fluoro substituent offers a metabolic soft‑block and modulates lipophilicity, while the 6‑methyl ester serves as a synthetic handle for amide coupling or hydrolysis to the carboxylic acid for further diversification. This scenario is supported by class‑level evidence from dopamine D₂/D₃ receptor ligands derived from 4‑aminochromane scaffolds [1].

Fragment‑Based Drug Discovery (FBDD) Library Design

With a molecular weight of ~225 Da (free base) and three synthetically orthogonal functional groups (amine, ester, aryl fluoride), this compound meets fragment‑library criteria. The 6‑carboxylate regioisomer provides a distinct exit vector compared to the 7‑carboxylate analog, enabling exploration of a different chemical space in fragment growing or merging campaigns. The hydrochloride salt form facilitates dissolution in aqueous buffer systems at millimolar concentrations for biophysical screening (NMR, SPR, or DSF) .

Asymmetric Synthesis of Chromane‑Derived Natural Product Analogs

The (S)‑enantiomer of this compound can serve as a chiral precursor for the total synthesis of fluorinated analogs of bioactive chromane natural products (e.g., vitamin E derivatives, flavonoids). The 8‑fluoro substituent is a bioisostere for hydrogen or hydroxyl groups and can be used to probe electronic effects in antioxidant or enzyme‑inhibition assays, as supported by general chromane patent literature describing fluorinated chromane analogs with modulated biological activity [2].

Kinase or Enzyme Inhibitor Scaffold Decoration

The 4‑amino group can be directly coupled to heterocyclic carboxylic acids to generate amide libraries for kinase or protease inhibition. The 6‑methyl ester can be independently hydrolysed and functionalised, allowing sequential, regioselective diversification. The 8‑fluoro substituent provides a ¹⁹F NMR handle for conformational and binding studies. Although target‑specific activity data are not yet public, the structural features align with privileged fragment motifs found in FDA‑approved kinase inhibitors .

Quote Request

Request a Quote for Methyl (s)-4-amino-8-fluorochromane-6-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.